molecular formula C5H6N4O3 B1197956 5-Ureidoimidazole-4-carboxylic acid

5-Ureidoimidazole-4-carboxylic acid

Cat. No. B1197956
M. Wt: 170.13 g/mol
InChI Key: PQSKWIHIUOGLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ureidoimidazole-4-carboxylic acid is an imidazole-4-carboxylic acid compound having a ureido substituent at the 5-position. It is an imidazole-4-carboxylic acid and a member of ureas.

Scientific Research Applications

Overview of 5-Ureidoimidazole-4-carboxylic Acid in Research

Biochemical Significance and Therapeutic Potential

Imidazole derivatives, including those structurally similar to 5-ureidoimidazole-4-carboxylic acid, have been extensively reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing stages for their antitumor properties. The structural diversity of imidazole derivatives contributes to their potential in developing new antitumor drugs and compounds with various biological activities (Iradyan et al., 2009).

AMPK Activation and Metabolic Studies

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a compound related to imidazole carboxylic acids, known for its role as an AMPK activator. This has implications for research into metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. AICAr's AMPK-dependent and independent effects highlight the complexity of imidazole derivatives in biochemical pathways, suggesting that 5-ureidoimidazole-4-carboxylic acid may also have multifaceted roles in similar contexts (Visnjic et al., 2021).

Inhibition of Biocatalysts by Carboxylic Acids

Carboxylic acids, part of the chemical family to which 5-ureidoimidazole-4-carboxylic acid belongs, are known for their inhibitory effects on microbial growth and metabolism. These acids, often used as food preservatives, offer insights into microbial tolerance mechanisms and metabolic engineering strategies to enhance microbial robustness against inhibitory compounds (Jarboe et al., 2013).

properties

Product Name

5-Ureidoimidazole-4-carboxylic acid

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

4-(carbamoylamino)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C5H6N4O3/c6-5(12)9-3-2(4(10)11)7-1-8-3/h1H,(H,7,8)(H,10,11)(H3,6,9,12)

InChI Key

PQSKWIHIUOGLHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)O)NC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ureidoimidazole-4-carboxylic acid
Reactant of Route 2
5-Ureidoimidazole-4-carboxylic acid
Reactant of Route 3
5-Ureidoimidazole-4-carboxylic acid
Reactant of Route 4
5-Ureidoimidazole-4-carboxylic acid
Reactant of Route 5
5-Ureidoimidazole-4-carboxylic acid
Reactant of Route 6
5-Ureidoimidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.